molecular formula C15H9Br2NO2 B14395052 6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 89632-74-6

6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B14395052
CAS No.: 89632-74-6
M. Wt: 395.04 g/mol
InChI Key: PMBWMJPVEVFDBI-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of 2-methylphenylamine with 6,8-dibromo-2-hydroxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as acetic anhydride under reflux conditions. The resulting intermediate is then cyclized to form the benzoxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also reduce the reaction time and minimize the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted benzoxazinones, quinazolinone derivatives, and fused ring systems .

Scientific Research Applications

6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammation and pain, such as cyclooxygenase (COX) and lipoxygenase (LOX). It can also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one
  • 6-Bromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
  • 8-Bromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Uniqueness

6,8-Dibromo-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for the formation of a wide range of derivatives. This compound also exhibits a broader spectrum of biological activities compared to its mono-brominated counterparts .

Properties

CAS No.

89632-74-6

Molecular Formula

C15H9Br2NO2

Molecular Weight

395.04 g/mol

IUPAC Name

6,8-dibromo-2-(2-methylphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H9Br2NO2/c1-8-4-2-3-5-10(8)14-18-13-11(15(19)20-14)6-9(16)7-12(13)17/h2-7H,1H3

InChI Key

PMBWMJPVEVFDBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3Br)Br)C(=O)O2

Origin of Product

United States

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